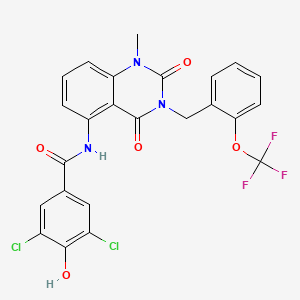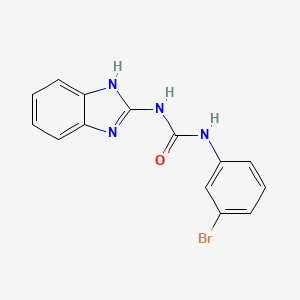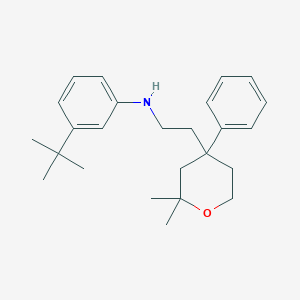
Clopidogrel-13C,d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopidogrel-13C,d5 (hydrochloride) is a labeled compound of Clopidogrel, where the carbon-13 isotope and deuterium (d5) have been incorporated. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The labeling with stable heavy isotopes like carbon-13 and deuterium allows for precise tracking and analysis of the compound’s pharmacokinetics and metabolic pathways .
Preparation Methods
The synthesis of Clopidogrel-13C,d5 (hydrochloride) involves the incorporation of carbon-13 and deuterium into the Clopidogrel molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their incorporation into the Clopidogrel structure through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Clopidogrel-13C,d5 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Clopidogrel-13C,d5 (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tracer for studying reaction mechanisms and metabolic pathways . In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of Clopidogrel, helping to understand its absorption, distribution, metabolism, and excretion . In the pharmaceutical industry, it aids in the development of new drugs by providing insights into the behavior of Clopidogrel and its derivatives .
Mechanism of Action
The mechanism of action of Clopidogrel-13C,d5 (hydrochloride) is similar to that of Clopidogrel. It is a prodrug that requires biotransformation to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptors on platelets, preventing ADP from binding to these receptors . This inhibition blocks the activation of the glycoprotein GPIIb/IIIa complex, reducing platelet aggregation and thus preventing blood clots .
Comparison with Similar Compounds
Clopidogrel-13C,d5 (hydrochloride) is unique due to its isotopic labeling, which distinguishes it from other similar compounds like Clopidogrel hydrogen sulfate, Clopidogrel besylate, and Clopidogrel napadisilate . These compounds differ in their salt forms and physicochemical properties, which can influence their pharmacokinetic and pharmacodynamic profiles . The isotopic labeling in Clopidogrel-13C,d5 (hydrochloride) allows for more precise tracking and analysis in research applications, making it a valuable tool in drug development and pharmacological studies .
Properties
Molecular Formula |
C16H18ClNO2S |
|---|---|
Molecular Weight |
329.9 g/mol |
IUPAC Name |
methyl 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C16H17NO2S.ClH/c1-19-16(18)15(12-5-3-2-4-6-12)17-9-7-14-13(11-17)8-10-20-14;/h2-6,8,10,15H,7,9,11H2,1H3;1H/i2D,3D,4D,5D,6D,16+1; |
InChI Key |
GCVKPVCPLULMIO-HFBYLDRUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([13C](=O)OC)N2CCC3=C(C2)C=CS3)[2H])[2H].Cl |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCC3=C(C2)C=CS3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
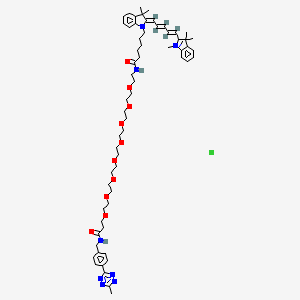
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)
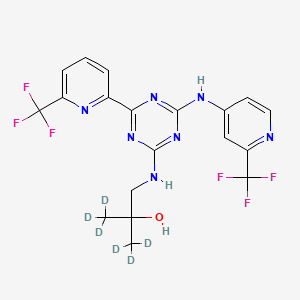
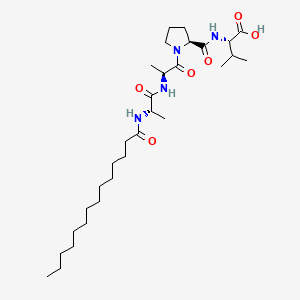
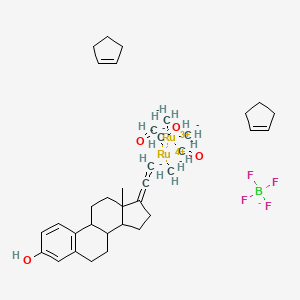
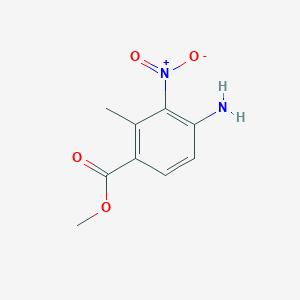
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
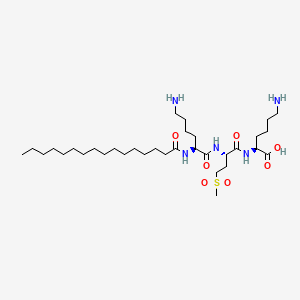
![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
